molecular formula C13H19NO4S B5267514 1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine

Cat. No.: B5267514
M. Wt: 285.36 g/mol
InChI Key: SPOVAQCYBKPMMI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 2,5-dimethoxy-4-methylphenyl moiety

Preparation Methods

The synthesis of 1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structural features allow it to fit into binding pockets of receptors, modulating their signaling pathways.

Comparison with Similar Compounds

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine can be compared with other similar compounds, such as:

    1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM): A known hallucinogen with a similar phenyl structure but different functional groups.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different substituents, which can have varying biological activities and applications.

    Sulfonyl compounds: Other sulfonyl-containing compounds that may have different reactivity and applications based on their specific substituents.

The uniqueness of this compound lies in its combination of the sulfonyl group with the 2,5-dimethoxy-4-methylphenyl moiety, providing distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-8-12(18-3)13(9-11(10)17-2)19(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOVAQCYBKPMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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